

A Technical Guide to the Commercial Sourcing and Purity of m-PEG4-propargyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m-PEG4-propargyl*

Cat. No.: *B610258*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources for **m-PEG4-propargyl**, a commonly used heterobifunctional linker in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide details the typical purity specifications of commercially available **m-PEG4-propargyl** and outlines the key experimental protocols for its purity assessment.

Commercial Availability

m-PEG4-propargyl is readily available from a variety of chemical suppliers. These companies typically offer the compound at research-grade purity, with options for bulk and GMP-grade manufacturing available upon request. Below is a summary of prominent commercial sources and their stated product specifications.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Stated Purity
BroadPharm	m-PEG4-propargyl	BP-22087	89635-82-5	C10H18O4	202.3	>98% [1]
MedKoo Bioscience	m-PEG4-propargyl	122016	89635-82-5	C10H18O4	202.25	>98% [2]
Glyco MindSynth	m-PEG4-propargyl	GMSL-205	89635-82-5	C10H18O4	202.3	95-98% [3]
MedchemExpress	m-PEG4-propargyl	HY-128608	89635-82-5	C10H18O4	202.25	
Sigma-Aldrich	Propargyl-PEG4-acid	906938	1415800-32-6	C12H20O6	260.28	

Note: Purity specifications are as stated by the supplier and may vary between batches. It is recommended to request a lot-specific Certificate of Analysis for critical applications.

Understanding Purity: Common Impurities and Analytical Methods

The purity of **m-PEG4-propargyl** is crucial for the reproducibility and success of downstream applications. Impurities can arise from the synthetic process and may include starting materials, reagents, or byproducts of side reactions. Common impurities in PEG-containing compounds can include PEG diols (from incomplete functionalization) and species with different PEG chain lengths (polydispersity).

A combination of analytical techniques is typically employed to ensure the identity, purity, and structural integrity of **m-PEG4-propargyl**. The most common methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols for Purity Assessment

The following sections provide detailed methodologies for the key analytical techniques used to assess the purity of **m-PEG4-propargyl**.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component from potential impurities. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often preferred for their universal response to non-volatile analytes.

Instrumentation and Materials:

- HPLC system with a gradient pump, autosampler, and column oven.
- Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- **m-PEG4-propargyl** sample.
- High-purity water and acetonitrile.

Sample Preparation:

- Accurately weigh approximately 1 mg of the **m-PEG4-propargyl** sample.
- Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
- Filter the solution through a 0.22 μ m syringe filter before injection.

Chromatographic Conditions:

Parameter	Condition
Column	C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% to 95% B over 20 minutes
Flow Rate	1.0 mL/min
Column Temperature	40°C
Injection Volume	10 µL
Detector	CAD or ELSD

Data Analysis:

The purity of the **m-PEG4-propargyl** sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an essential tool for confirming the chemical structure of **m-PEG4-propargyl** and identifying any structural impurities.

Instrumentation and Materials:

- NMR spectrometer (400 MHz or higher).
- 5 mm NMR tubes.
- Deuterated solvent (e.g., Chloroform-d, CDCl₃).
- **m-PEG4-propargyl** sample.

Sample Preparation:

- Dissolve 5-10 mg of the **m-PEG4-propargyl** sample in approximately 0.7 mL of CDCl₃.

- Transfer the solution to an NMR tube.

Data Acquisition:

- Acquire a standard ^1H NMR spectrum.

Expected Proton Signals:

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Methoxy ($\text{CH}_3\text{O}-$)	~3.38	singlet	3H
PEG backbone (- $\text{OCH}_2\text{CH}_2\text{O}-$)	~3.55-3.70	multiplet	12H
Propargyl methylene (- $\text{C}\equiv\text{C-CH}_2-$)	~4.20	doublet	2H
Terminal alkyne ($\equiv\text{C-H}$)	~2.41	triplet	1H

Data Analysis:

The presence of unexpected signals or incorrect integration values may indicate the presence of impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of **m-PEG4-propargyl**.

Electrospray ionization (ESI) is a common technique for this type of molecule.

Instrumentation and Materials:

- Mass spectrometer with an ESI source.
- Syringe pump for direct infusion.
- Solvent: 50:50 acetonitrile:water with 0.1% formic acid.

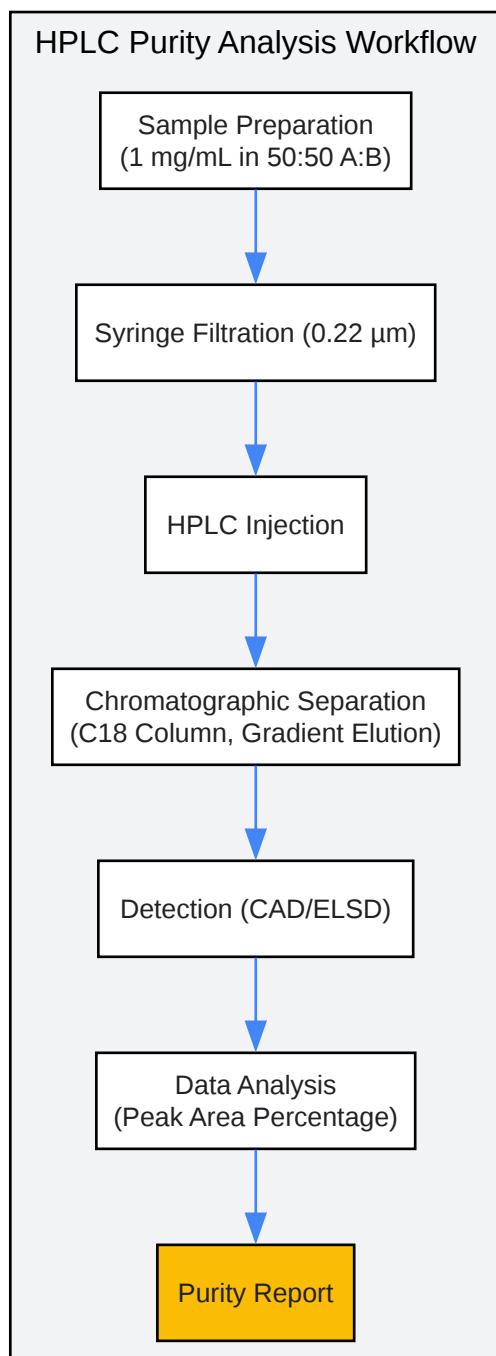
- **m-PEG4-propargyl** sample.

Sample Preparation:

- Prepare a dilute solution of the **m-PEG4-propargyl** sample (e.g., 10 μ M) in the analysis solvent.

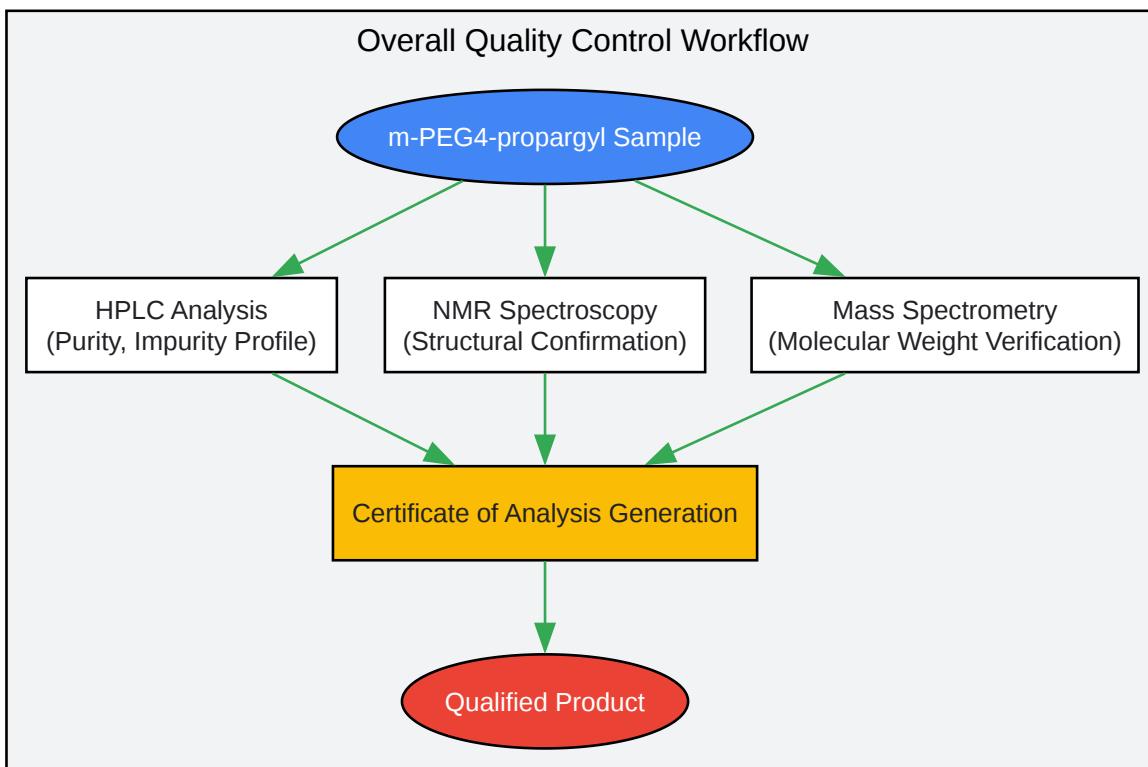
Data Acquisition:

- Infuse the sample directly into the mass spectrometer.
- Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).


Expected Results:

The mass spectrum should show a prominent ion corresponding to the protonated molecule $[M+H]^+$ or other adducts such as the sodium adduct $[M+Na]^+$. For **m-PEG4-propargyl** ($C_{10}H_{18}O_4$, MW = 202.25), the expected m/z values would be approximately:

- $[M+H]^+$: 203.13
- $[M+Na]^+$: 225.11


Visualizing Workflows

The following diagrams illustrate the experimental and logical workflows for the purity assessment of **m-PEG4-propargyl**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for HPLC purity analysis.

[Click to download full resolution via product page](#)

Caption: Logical workflow for quality control assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m-PEG4-propargyl, 89635-82-5 | BroadPharm [broadpharm.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. glycomindsynth.com [glycomindsynth.com]
- To cite this document: BenchChem. [A Technical Guide to the Commercial Sourcing and Purity of m-PEG4-propargyl]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b610258#commercial-sources-and-purity-of-m-peg4-propargyl>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com